molecular formula C10H15NS B13538845 1-(Thiophen-3-yl)cyclohexan-1-amine

1-(Thiophen-3-yl)cyclohexan-1-amine

Cat. No.: B13538845
M. Wt: 181.30 g/mol
InChI Key: UILAWIZLSVULHB-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an amine group and a thiophene ring Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

1-(Thiophen-3-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-yl)cyclohexan-1-amine
  • 1-(2,5-Dimethylthiophen-3-yl)cyclohexan-1-amine

Uniqueness

1-(Thiophen-3-yl)cyclohexan-1-amine is unique due to the position of the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

1-thiophen-3-ylcyclohexan-1-amine

InChI

InChI=1S/C10H15NS/c11-10(5-2-1-3-6-10)9-4-7-12-8-9/h4,7-8H,1-3,5-6,11H2

InChI Key

UILAWIZLSVULHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CSC=C2)N

Origin of Product

United States

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